JC124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JC124 is a small molecule inhibitor specifically targeting the nucleotide-binding domain leucine-rich repeats family protein 3 (NLRP3) inflammasome. This compound has shown significant potential in reducing neuroinflammation and providing neuroprotection, making it a promising candidate for treating various neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
JC124 is synthesized through a series of chemical reactions involving the formation of a sulfonamide bond. The synthetic route typically involves the reaction of a chlorinated aromatic compound with an amine, followed by sulfonation to introduce the sulfonamide group .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
JC124 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and aromatic rings .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include chlorinated aromatic compounds, amines, and sulfonating agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions involving this compound are typically sulfonamide derivatives, which retain the core structure of the compound while introducing various functional groups .
Scientific Research Applications
Mechanism of Action
JC124 exerts its effects by selectively inhibiting the formation and activation of the NLRP3 inflammasome. This inhibition prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18. By blocking these pathways, this compound reduces inflammation and protects against neuronal damage .
Comparison with Similar Compounds
Similar Compounds
MCC950: Another NLRP3 inflammasome inhibitor with similar anti-inflammatory properties.
OLT1177: An orally active NLRP3 inflammasome inhibitor with demonstrated efficacy in reducing inflammation.
Uniqueness of JC124
This compound stands out due to its high specificity for the NLRP3 inflammasome and its demonstrated neuroprotective effects in preclinical models. Its ability to reduce inflammation and protect neurons makes it a promising candidate for treating neurodegenerative diseases .
Biological Activity
JC124 is a novel small molecule identified as a selective inhibitor of the NLRP3 inflammasome, which plays a significant role in various inflammatory diseases, including Alzheimer's disease (AD) and acute myocardial infarction (AMI). This article provides an overview of the biological activity of this compound, including its mechanisms of action, efficacy in preclinical models, and structure-activity relationship (SAR) studies.
The NLRP3 inflammasome is a multi-protein complex that activates caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. This compound inhibits this pathway by preventing NLRP3 activation, thereby reducing inflammation and associated pathologies.
Alzheimer's Disease Models
In studies utilizing APP/PS1 transgenic mouse models, this compound demonstrated significant therapeutic effects:
- Reduction of Amyloid Plaques : Treatment with this compound led to a dose-dependent decrease in amyloid-β (Aβ) plaque deposits, a hallmark of AD pathology. Specifically, after three months of treatment, there was a notable reduction in Aβ load and neuroinflammation .
- Improvement in Cognitive Function : Behavioral tests such as the Morris Water Maze (MWM) and Novel Object Recognition (NOR) indicated improved cognitive functions in treated mice compared to controls .
Parameter | Control Group | This compound Treatment |
---|---|---|
Aβ Plaque Load | High | Significantly Reduced |
Neuroinflammation Markers | Elevated | Significantly Reduced |
Cognitive Function (MWM Score) | Low | Improved |
Acute Myocardial Infarction Models
In AMI models, this compound was shown to:
- Reduce Infarct Size : Administration of this compound significantly decreased myocardial infarct size following ischemia-reperfusion injury. This effect was attributed to the inhibition of NLRP3 inflammasome activation .
- No Hypoglycemic Effects : Importantly, this compound treatment did not induce hypoglycemia, indicating a favorable safety profile in cardiovascular applications .
Structure-Activity Relationship (SAR) Studies
SAR studies have provided insights into the chemical modifications that enhance the potency and selectivity of this compound. The following observations were made:
- Benzamide Moiety : Modifications on the benzamide moiety were critical for biological activity. Substituents at specific positions significantly influenced inhibitory potency.
- Sulfonamide Moiety : Alterations to the sulfonamide group were generally well tolerated, allowing for further optimization without loss of activity .
Table 1: Inhibitory Potency of this compound Analogues
Compound ID | IC50 (μM) | Description |
---|---|---|
This compound | 0.75 ± 0.10 | Original compound |
14 | 0.55 ± 0.09 | Improved analogue |
17 | 0.42 ± 0.08 | Most potent analogue identified |
Case Studies
- Alzheimer's Disease Prevention : A study demonstrated that early treatment with this compound prevented the onset of AD pathology in TgCRND8 mice, highlighting its potential as a preventive therapeutic agent .
- Traumatic Brain Injury (TBI) : In a rat model of TBI, post-injury treatment with this compound significantly reduced neuronal degeneration and inflammatory responses, showcasing its neuroprotective properties .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-(methylsulfamoyl)phenyl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-19-25(22,23)14-6-3-12(4-7-14)9-10-20-17(21)15-11-13(18)5-8-16(15)24-2/h3-8,11,19H,9-10H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYPQRJNQPYTQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.